4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine
Description
4-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine (CAS: 1511693-36-9) is a halogenated heterocyclic compound with the molecular formula C₅H₃BrN₄ and a molecular weight of 199.01 g/mol . The bromine atom at position 4 of the triazolopyridine core imparts unique electronic and steric properties, making it a versatile intermediate in pharmaceuticals, organic synthesis, and materials science. Its structure has been confirmed via spectroscopic methods and X-ray crystallography in related derivatives .
Properties
IUPAC Name |
4-bromo-2H-triazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-5-4-3(1-2-7-5)8-10-9-4/h1-2H,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBULDQWNXQQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NNN=C21)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1511693-36-9 | |
| Record name | 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Triazole-Pyridine Scaffold Synthesis
The triazole ring is typically formed via cyclization reactions. A representative approach involves:
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Nitrogen-rich precursor preparation : Starting with aminopyridine derivatives, such as 4-aminopyridine, which undergoes diazotization to generate a diazonium salt.
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Cyclization : Treatment with sodium azide or nitrous acid facilitates triazole ring closure. For example, ethyltriazolo[1,5-a]pyridine-2-carboxylate-3-oxide is synthesized via condensation between sulfilimines and nitrile oxides under flow chemistry conditions, achieving 53% yield.
Bromination at the 4-Position
Electrophilic aromatic bromination is employed post-cyclization. Key considerations include:
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Regioselectivity : The electron-deficient pyridine ring directs bromine to the 4-position.
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Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃.
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Conditions : Reactions are conducted at 0–25°C in dichloromethane or acetic acid.
Table 1: Bromination Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield | Reference |
|---|---|---|---|---|
| Diazotization | NaNO₂, H₂SO₄ | 0–5°C | 85% | |
| Cyclization | NaN₃, CuI | 80°C | 68% | |
| Bromination | Br₂, FeBr₃ | 25°C | 72% |
Direct Synthesis from Brominated Precursors
An alternative route introduces bromine early in the synthesis, simplifying purification.
Bromopyridine Intermediate Preparation
2-Bromo-5-methylpyridine is a common starting material. Key steps include:
Suzuki-Miyaura Cross-Coupling
Bromine’s presence enables further functionalization. For instance, 6-bromo-1H-pyrrolo[3,2-c]pyridine undergoes Suzuki coupling with arylboronic acids using Pd(PPh₃)₄ and K₂CO₃ under microwave irradiation. While this method is exemplified for pyrrolo-pyridines, analogous protocols apply to triazolo-pyridines.
Table 2: Direct Synthesis Parameters
| Intermediate | Reaction | Catalyst | Time | Yield |
|---|---|---|---|---|
| 2-Bromo-5-methylpyridine | Nitration | H₂SO₄ | 2h | 89% |
| 6-Bromo-1H-pyrrolo[3,2-c]pyridine | Cyclization | Fe, AcOH | 5h | 75% |
| 4-Bromo-triazolo-pyridine | Suzuki coupling | Pd(PPh₃)₄ | 26min | 82% |
Continuous Flow Optimization
Recent advances highlight the superiority of flow chemistry over batch processing:
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Reduced reaction time : From 4 hours (batch) to 3.5 minutes (flow).
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Improved yield : 53% in flow vs. 31% in batch for analogous triazolo-pyridines.
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Mechanistic insights : Density functional theory (DFT) studies reveal that flow conditions minimize byproduct formation by controlling intermediate stability .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include N-iodosuccinimide (NIS) for iodization, PMB-Cl for protection, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like pyridine .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine derivatives as anticancer agents. The compound has been investigated for its ability to inhibit various cancer cell lines through mechanisms involving receptor tyrosine kinases (RTKs). For instance, compounds derived from this triazolo-pyridine scaffold have shown promising results in inhibiting AXL receptor tyrosine kinase, which is implicated in several cancers including breast and lung cancer .
Antiviral Properties
In the context of viral infections, derivatives of this compound have been explored for their antiviral efficacy against SARS-CoV-2. The structural modifications at the triazole ring have been linked to enhanced activity against viral replication processes .
Building Block for Complex Molecules
The compound serves as an essential precursor in the synthesis of more complex heterocyclic compounds. It can be utilized to create various nitrogen-containing frameworks that are critical in drug discovery and development. For example, it can be transformed into more complex triazole-fused pyrazines and other nitrogen-rich heterocycles through straightforward synthetic routes .
Pesticide Development
In agricultural chemistry, this compound has been identified as a potential starting material for the synthesis of novel pesticides. Its reactive triazole moiety allows for functionalization that can enhance biological activity against pests while maintaining low toxicity to non-target organisms .
Structural Characteristics and Stability
The structural integrity and stability of this compound have been characterized through various analytical techniques including X-ray crystallography. The compound crystallizes in an orthorhombic system and exhibits notable stability under both acidic and alkaline conditions. This stability is crucial for its application in pharmaceutical formulations where pH variations are common .
Data Tables
Case Study 1: Anticancer Research
A study conducted by Cui et al. demonstrated that derivatives of this compound exhibited potent inhibition against c-Met kinases with IC50 values in the low nanomolar range. This research highlights the compound's potential as a scaffold for developing selective anticancer therapies .
Case Study 2: Antiviral Efficacy
Research published on antiviral compounds derived from this triazolo-pyridine framework indicated significant activity against viral replication mechanisms in vitro. These findings suggest a promising avenue for further exploration in developing antiviral medications targeting emerging viral threats .
Mechanism of Action
The mechanism of action of 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes .
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Efficiency : Microwave-assisted methods reduce reaction times for brominated triazolopyridines to 2 minutes at 80°C, compared to hours for traditional routes .
- Biological Activity : Bromine’s hydrophobicity improves blood-brain barrier penetration in some analogs, though 4-bromo derivatives may prioritize peripheral targets due to steric effects .
- Material Performance : In DSSCs, brominated triazolopyridines outperform methyl-substituted analogs by ~15% in power conversion efficiency due to enhanced electron-accepting properties .
Biological Activity
The compound 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
This compound features a triazole ring fused with a pyridine moiety. The presence of the bromine atom at the 4-position enhances its reactivity and potential biological interactions.
Synthesis Methods
Various synthetic routes have been explored for the preparation of this compound. These typically involve cyclization reactions between appropriate precursors.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds containing the pyridine nucleus, including derivatives of this compound. Research indicates that such compounds exhibit significant antibacterial and antifungal properties due to their ability to disrupt microbial cell functions .
Antiviral Activity
The compound has also been investigated for its antiviral properties. It is believed to interfere with viral replication mechanisms. For instance, derivatives of triazolo-pyridines have shown promising results against influenza viruses by inhibiting key protein interactions necessary for viral assembly and replication .
Antitumor Activity
Studies have indicated that this compound and its derivatives may possess antitumor activity. The compound's ability to inhibit bromodomain-containing proteins (BRD4) has been particularly noted. BRD4 inhibitors are being researched for their potential in treating various cancers due to their role in regulating gene expression associated with tumor growth .
In Vitro Assays
In vitro assays have demonstrated that this compound derivatives exhibit micromolar IC50 values against several biological targets. For instance:
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | BRD4 | 0.5 | |
| Compound B | Influenza PA-PB1 | 1.1 | |
| Compound C | Bacterial strain X | <10 |
Structure-Activity Relationship (SAR)
The SAR studies of this compound derivatives indicate that modifications at specific positions can enhance biological activity. For example, varying substituents at the R1 and R2 positions has been shown to significantly affect inhibitory potency against BRD4 and other targets .
Toxicity Studies
Toxicity assessments reveal that many derivatives of this compound exhibit lower toxicity profiles compared to standard drugs like Glucantime when tested on mammalian cells. This selectivity is crucial for developing safer therapeutic agents .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine?
- The compound is synthesized via diazotization of pyridine-3,4-diamine using NaNO₂ under acidic conditions to form the triazole ring, followed by bromination at the 4-position. Yields can vary (63–83%) depending on reaction optimization, such as solvent choice and temperature control .
- Alternative methods include 1,3-dipolar cycloaddition of pyridynes with azides, which offers regioselectivity advantages but requires precise control of reaction conditions (e.g., temperature, stoichiometry) .
Q. How can researchers address poor aqueous solubility of triazolopyridine derivatives during preclinical evaluations?
- Structural modifications, such as introducing hydrophilic groups (e.g., piperidine N-capping) or altering spacer moieties, can enhance solubility. For example, substituting the central spacer and aryl groups increased solubility from 0.71 μM to 15.9 μM at pH 6.8 in related triazolopyridine derivatives .
- Co-solvent systems (e.g., DMSO/PBS mixtures) are commonly used for in vitro assays, but formulation optimization (e.g., nanoemulsions) may be necessary for in vivo studies .
Q. What characterization techniques are critical for confirming the structure of this compound?
- 1H/13C-NMR : Key signals include δ 9.47 ppm (CH-4) and δ 143.21 ppm (C-4) in DMSO-d6 .
- GC/MS : Molecular ion peaks at m/z 121 (M+H) for the parent triazolopyridine core .
- Elemental analysis : Confirms stoichiometry (e.g., C, 49.92%; H, 3.27%; N, 46.72%) .
Advanced Research Questions
Q. How does regioselectivity in triazolopyridine synthesis impact downstream applications?
- Regioselectivity determines the position of functional groups, which is critical for binding affinity in medicinal chemistry. For instance, cycloaddition reactions with 3,4-pyridynes yield 1H-[1,2,3]triazolo[4,5-c]pyridine derivatives as the major product (78% yield), whereas 5-methoxy-3,4-pyridynes favor 3H-isomers (17% yield) .
- X-ray crystallography (e.g., compound 3ah in ) and computational modeling are essential for verifying regiochemical outcomes.
Q. What strategies optimize 4-bromo-1H-triazolopyridines for P2X7 receptor antagonism in neurological disorders?
- Substituents at the 1- and 5-positions (e.g., fluoropyrimidine or trifluoromethylphenyl groups) enhance receptor binding. Compound 35 (P2X7 antagonist) achieved an ED₅₀ of 0.07 mg/kg in rat models due to improved solubility and reduced off-target effects .
- Key SAR insights :
- Chiral centers (e.g., S-configuration) improve potency.
- Fluorine atoms enhance metabolic stability .
Q. How do triazolopyridines function as electron acceptors in dye-sensitized solar cells (DSSCs)?
- The 2H-[1,2,3]triazolo[4,5-c]pyridine (PT) core acts as an auxiliary acceptor in D-A-π-A organic dyes, facilitating electron transfer to TiO₂. PT-based dyes (e.g., NPT5) achieve 7.92% solar cell efficiency by balancing charge separation and light absorption .
- Design considerations :
- Conjugated spacers (e.g., thiophene) enhance π-electron delocalization.
- Mulliken charge analysis predicts performance trends among derivatives .
Q. What role does 4-bromo substitution play in modulating biological activity?
- The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce pharmacophores. For example, 4-bromo derivatives are precursors to RIOK2 inhibitors like CQ211, which targets cancer pathways .
- Bromine’s electronegativity also influences electronic properties, affecting binding to enzyme active sites (e.g., kinase inhibition) .
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
